5,6,7-trimethoxy-4-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one
Overview
Description
5,6,7-Trimethoxy-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone is a chemical compound with the molecular formula C19H18F3NO4. It has an average mass of 381.346 Da and a monoisotopic mass of 381.118805 Da . This compound is known for its unique structure, which includes a quinolinone core substituted with methoxy groups and a trifluoromethyl phenyl group.
Preparation Methods
The synthesis of 5,6,7-trimethoxy-4-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions typically involve the use of solvents like dichloromethane and bases such as triethylamine .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The quinolinone core can be reduced to form dihydroquinoline derivatives.
Substitution: The trifluoromethyl phenyl group can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine . Major products formed from these reactions include quinones, dihydroquinolines, and substituted phenyl derivatives.
Scientific Research Applications
5,6,7-Trimethoxy-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5,6,7-trimethoxy-4-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. It can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar compounds to 5,6,7-trimethoxy-4-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one include:
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase inhibitors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5,6,7-trimethoxy-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO4/c1-25-14-9-13-16(18(27-3)17(14)26-2)12(8-15(24)23-13)10-5-4-6-11(7-10)19(20,21)22/h4-7,9,12H,8H2,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVFRDCVBPIBPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(CC(=O)NC2=C1)C3=CC(=CC=C3)C(F)(F)F)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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